molecular formula C18H26N2O B12632025 Ethanone, 1-[9-(phenylmethyl)-3,9-diazaspiro[5.5]undec-3-yl]-

Ethanone, 1-[9-(phenylmethyl)-3,9-diazaspiro[5.5]undec-3-yl]-

Cat. No.: B12632025
M. Wt: 286.4 g/mol
InChI Key: ZAWRNIMKTIGMCT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(9-benzyl-3,9-diazaspiro[5.5]undecan-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-16(21)20-13-9-18(10-14-20)7-11-19(12-8-18)15-17-5-3-2-4-6-17/h2-6H,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWRNIMKTIGMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CCN(CC2)CC3=CC=CC=C3)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[9-(phenylmethyl)-3,9-diazaspiro[55]undec-3-yl]- typically involves multiple steps, starting with the formation of the spiro[55]undecane coreCommon reagents used in these reactions include ketones, amines, and various catalysts to facilitate the formation of the spiro ring system .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specialized equipment and controlled environments to maintain the integrity of the compound throughout the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[9-(phenylmethyl)-3,9-diazaspiro[5.5]undec-3-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmacological Potential :
    • The spirocyclic structure of Ethanone, 1-[9-(phenylmethyl)-3,9-diazaspiro[5.5]undec-3-yl] may contribute to unique pharmacological properties. Compounds with similar structures have been studied for their potential as antipsychotic agents and have shown promising results in modulating neurotransmitter systems .
    • Case Study: Research on related diazaspiro compounds has indicated their efficacy in treating neurological disorders, suggesting that Ethanone could be explored further for similar applications.
  • Synthesis of Bioactive Molecules :
    • The compound can serve as a precursor in the synthesis of more complex bioactive molecules. Its functional groups allow for further derivatization, which is crucial in drug design.
    • Example: The synthesis of derivatives from this compound could lead to new anti-inflammatory or analgesic agents.

Materials Science Applications

  • Polymer Chemistry :
    • Due to its unique structural features, Ethanone can be utilized in the development of new polymeric materials with enhanced mechanical and thermal properties.
    • Research indicates that incorporating spirocyclic units into polymers can improve their stability and performance under stress .
  • Nanotechnology :
    • The compound's ability to form stable complexes with metal ions can be leveraged in nanotechnology for the development of catalysts or nanomaterials.
    • Example: Studies have demonstrated that similar compounds can act as effective ligands in metal-organic frameworks (MOFs), which are crucial for gas storage and separation technologies.

Synthetic Applications

  • Organic Synthesis :
    • Ethanone can be employed as a key intermediate in organic synthesis pathways due to its reactivity and ability to undergo various chemical transformations.
    • Example: Its ketone functionality allows for reactions such as nucleophilic addition or condensation reactions, facilitating the synthesis of diverse organic compounds .

Mechanism of Action

The mechanism of action of Ethanone, 1-[9-(phenylmethyl)-3,9-diazaspiro[5.5]undec-3-yl]- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Ethanone, 1-[9-(phenylmethyl)-3,9-diazaspiro[5.5]undec-3-yl]-
  • CAS No.: 959490-91-6
  • Molecular Formula : C₁₈H₂₆N₂O
  • Molecular Weight : 286.4 g/mol
  • Structural Features: Contains a spirocyclic 3,9-diazaspiro[5.5]undecane core with a benzyl (phenylmethyl) group at position 9 and an ethanone (acetyl) substituent at position 3 .

Applications :
Primarily used as a biochemical intermediate or building block in pharmaceutical synthesis. It is commercially available for research purposes, emphasizing its role in drug discovery .

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The spirocyclic diazaspiro framework is a common feature among related compounds, but variations in substituents and functional groups lead to distinct pharmacological and chemical properties.

Pharmacological and Chemical Distinctions

  • Target Compound : Lacks direct biological activity data but serves as a scaffold for further derivatization. Its benzyl group may enhance lipophilicity, influencing pharmacokinetics .
  • Antihypertensive Agents : ’s spirolactam derivatives show that bulky substituents (e.g., aryl groups) reduce activity, while small alkyl groups retain potency .
  • p97 Inhibitors : Fluorine and indole groups in ’s compound improve enzyme inhibition and selectivity, critical for anticancer applications .
  • Neuroprotective/Antimicrobial Derivatives : tert-Butyl esters () and isoindoline frameworks () highlight the spirocyclic core’s adaptability to diverse targets .

Key Research Findings

  • Structural Flexibility : The spiro[5.5]undecane core tolerates diverse substituents, enabling optimization for solubility, binding affinity, and metabolic stability .
  • Activity-Substituent Relationships :
    • Electron-withdrawing groups (e.g., fluorine) enhance enzyme inhibition .
    • Bulky substituents often reduce bioavailability but may improve receptor specificity .

Biological Activity

Ethanone, 1-[9-(phenylmethyl)-3,9-diazaspiro[5.5]undec-3-yl] (CAS Number: 959490-91-6) is a complex organic compound characterized by its unique spirocyclic structure, which includes both nitrogen and carbon atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand for various receptors.

  • Molecular Formula : C18H26N2O
  • Molecular Weight : 286.41 g/mol
  • LogP : 2.79 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA) : 23.55 Ų

Ethanone derivatives, particularly those with diazaspiro structures, have been studied for their interactions with the γ-aminobutyric acid type A receptor (GABAAR). Research indicates that compounds within this class can act as competitive antagonists at GABAAR, influencing neurotransmission and potentially providing therapeutic effects in conditions such as anxiety and epilepsy .

Antagonistic Effects on GABAAR

Studies have shown that Ethanone derivatives exhibit significant binding affinity towards GABAAR. For instance, compounds structurally related to Ethanone have demonstrated low cellular membrane permeability but high potency as GABAAR antagonists. The binding affinity measured in terms of Ki values indicates that these compounds can effectively inhibit receptor activity:

CompoundKi (μM)Notes
Ethanone Derivative A1.4Strong antagonist
Ethanone Derivative B0.34Improved affinity with polar substituents
Parent Compound9.4Lower binding affinity

These findings suggest that modifications to the molecular structure can significantly impact the pharmacological profile of the compound .

Toxicological Profile

While exploring the biological activity of Ethanone, it is crucial to consider its toxicity profile. Animal studies have revealed neurotoxic effects associated with high doses of similar compounds:

  • LD50 Values : Ranging from 260 mg/kg (oral) to 584 mg/kg (dermal).
  • Observed Toxic Effects : Hyperexcitability, motor incoordination, and structural brain damage were noted in rats subjected to prolonged exposure at elevated doses .

Case Studies

  • Neurotoxicity Assessment : A study involving dermal exposure to a related compound showed severe neurological symptoms in rats at doses exceeding 9 mg/kg/day. Autopsy results indicated demyelination and other neuropathological changes consistent with motor neuron disease .
  • Binding Affinity Studies : Research on various diazaspiro compounds revealed that specific substitutions could enhance binding affinity for GABAAR, indicating potential pathways for drug development targeting neurological disorders .

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